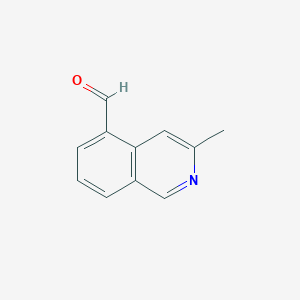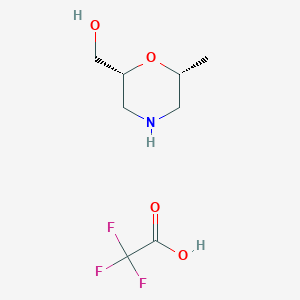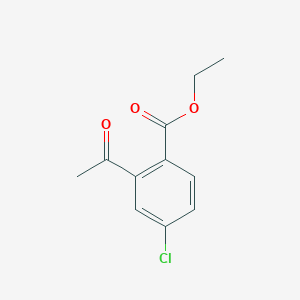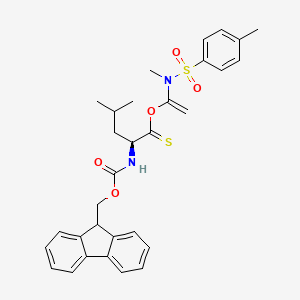![molecular formula C17H24N2O2 B12832399 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound with the molecular formula C₁₇H₂₄N₂O₂ This compound features a piperidine ring and a pyrrolidine ring connected through a methanone bridge to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidin-4-ylmethoxy Intermediate: This step involves the reaction of piperidine with a suitable methoxy precursor under controlled conditions.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a methanone bridge using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
- (4-(Piperidin-2-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
- (4-(Piperidin-4-ylmethoxy)phenyl)(morpholin-1-yl)methanone
Uniqueness
(4-(Piperidin-4-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both piperidine and pyrrolidine rings connected through a methanone bridge to a phenyl group allows for versatile chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N2O2/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14/h3-6,14,18H,1-2,7-13H2 |
Clave InChI |
LPYCRRSVDCTCNA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)



![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)



![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
